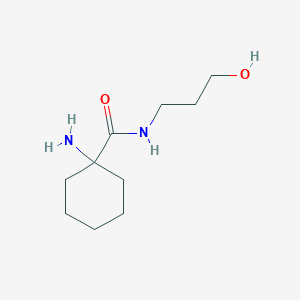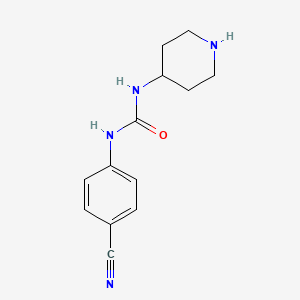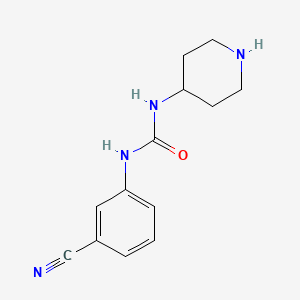![molecular formula C12H15NO3S B7541208 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B7541208.png)
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid, also known as MMSPA, is an organic compound that belongs to the class of amino acids. It is a white crystalline powder that is soluble in water and has a molecular weight of 301.4 g/mol. MMSPA has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell division. By inhibiting these enzymes, this compound is able to induce cell cycle arrest and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to have antioxidant and anti-inflammatory effects. It has been found to scavenge free radicals and protect cells against oxidative stress. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid in lab experiments is its potential as a therapeutic agent for cancer treatment. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways.
Synthesemethoden
The synthesis of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid can be achieved through a multistep process involving the reaction of 2-methyl-5-methylsulfanylbenzoic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone. The resulting product is then deprotected to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-[(2-methyl-5-methylsulfanylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7-4-5-9(17-3)6-10(7)11(14)13-8(2)12(15)16/h4-6,8H,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTYGVDNFJKELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)
![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)

![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)

![2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)
![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541211.png)

